![molecular formula C17H19N3 B11852779 N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11852779.png)

N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

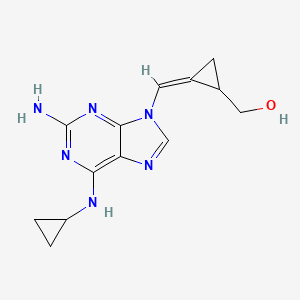

N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine is a compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties . The structure of this compound includes a tert-butyl group, a phenyl group, and an imidazo[1,2-a]pyridine core, which contribute to its unique chemical and biological properties.

Métodos De Preparación

The synthesis of N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine typically involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization . One common method involves the use of iodine as a catalyst to facilitate the cyclization process . The reaction conditions often include heating the reactants in a solvent such as ethanol or acetonitrile, followed by purification through recrystallization or chromatography.

Análisis De Reacciones Químicas

N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Antifungal Activity: It has shown potent antifungal activity against various Candida species, including multidrug-resistant strains.

Anticancer Properties: The compound has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer and hepatocellular carcinoma.

Antibacterial Activity: It has been investigated for its antibacterial properties against both Gram-positive and Gram-negative bacteria.

Mecanismo De Acción

The mechanism of action of N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine involves the inhibition of key enzymes and pathways in target organisms. For instance, its antifungal activity is attributed to the inhibition of sterol 14-alpha demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi . This inhibition disrupts the fungal cell membrane, leading to cell death. In cancer cells, the compound induces apoptosis through the activation of caspases and the disruption of mitochondrial function .

Comparación Con Compuestos Similares

N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

N-(tert-Butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: This compound also exhibits antifungal activity but differs in its substitution pattern, which affects its potency and spectrum of activity.

2-(4-Aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine: Known for its anticancer properties, this derivative has shown activity against various cancer cell lines.

This compound stands out due to its broad-spectrum activity and potential for development into therapeutic agents for treating fungal infections and cancer.

Propiedades

Fórmula molecular |

C17H19N3 |

|---|---|

Peso molecular |

265.35 g/mol |

Nombre IUPAC |

N-tert-butyl-6-phenylimidazo[1,2-a]pyridin-3-amine |

InChI |

InChI=1S/C17H19N3/c1-17(2,3)19-16-11-18-15-10-9-14(12-20(15)16)13-7-5-4-6-8-13/h4-12,19H,1-3H3 |

Clave InChI |

VQWZBSLWDTYUQT-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)NC1=CN=C2N1C=C(C=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11852708.png)

![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)

![2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B11852722.png)

![4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11852772.png)